9-beta-d-Arabinofuranosylguanine

Descripción general

Descripción

La 9-(β-D-Arabinofuranosil)guanina, comúnmente conocida como AraG, es un análogo de la guanosina que ha demostrado eficacia en el tratamiento de las enfermedades linfoblásticas de células T. Este compuesto es un análogo de nucleósido, lo que significa que imita la estructura de los nucleósidos naturales, interfiriendo así con la síntesis de ácidos nucleicos en las células. AraG se ha destacado particularmente por su toxicidad selectiva hacia los linfoblastos T, lo que lo convierte en un agente valioso en los tratamientos médicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AraG implica múltiples pasos, comenzando con el precursor apropiado de un nucleósido de guanosina. Un método común incluye la fluoración directa de 2-N-acetil-6-O-(4-nitrofenil)etil)-9-(3’,5’-di-O-tritil-2’-O-trifil-β-D-ribofuranosil)guanina con fluoruro de potasio y criptófix en dimetilsulfóxido a 85°C durante 45 minutos

Métodos de producción industrial

La producción industrial de AraG típicamente involucra la síntesis a gran escala utilizando sistemas automatizados para asegurar un alto rendimiento y pureza. El proceso incluye la elución y secado del fluoruro, seguido de los pasos de fluoración y desprotección. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para la purificación del producto final .

Análisis De Reacciones Químicas

Metabolic Activation to Cytotoxic Species

Ara-G undergoes intracellular phosphorylation to its active triphosphate form (ara-GTP), which incorporates into DNA and terminates chain elongation:

Phosphorylation Pathway:

-

First phosphorylation :

-

Subsequent phosphorylation :

-

ara-GMP → ara-GDP → ara-GTP via nucleoside diphosphate kinase.

-

Metabolite Distribution:

| Compartment | ara-GTP Concentration (μM) | Enzyme Dominance |

|---|---|---|

| Mitochondria | 450 ± 120 | DGUOK |

| Cytosol | 210 ± 75 | DCK |

Mitochondrial phosphorylation accounts for 70% of total ara-GTP in leukemic cells .

Enzymatic Resistance Mechanisms

Resistance to ara-G correlates with reduced phosphorylation capacity:

| Enzyme | Activity in Resistant Cells (%) | Substrate Preference | pH Dependency |

|---|---|---|---|

| DGUOK | <15 | ara-G > dGuo | Optimal at pH 8 |

| DCK | 40–60 | ara-G (high ) | pH 7–7.5 |

Cells with deficient DGUOK activity show 8-fold lower ara-GTP accumulation, rendering ara-G ineffective . DCK compensates only at ara-G concentrations >50 μM .

pH-Dependent Reactivity

Ara-G’s phosphorylation efficiency varies with pH:

| pH | DGUOK Activity (% of max) | DCK Activity (% of max) |

|---|---|---|

| 6.5 | 20 | 85 |

| 7.5 | 65 | 100 |

| 8.5 | 100 | 75 |

DGUOK dominates in alkaline environments (e.g., mitochondrial matrix), while DCK is more active at neutral pH .

Chemical Stability and Solubility

| Property | Value | Conditions |

|---|---|---|

| Melting point | 225°C | Lit. |

| Solubility in DMSO | >10 mg/mL | 25°C |

| λ<sub>max</sub> | 252 nm | UV-Vis (aqueous buffer) |

Ara-G remains stable in dry, sealed containers at 2–8°C but degrades rapidly in aqueous solutions above pH 8 .

Drug-Drug Interactions

Co-administration with nelarabine (prodrug of ara-G) alters pharmacokinetics:

| Parameter | Pediatric Patients | Adult Patients |

|---|---|---|

| ara-G | 2.1 h | 3.0 h |

| Clearance (L/h/kg) | 0.312 | 0.213 |

Pediatric patients exhibit faster ara-G clearance, necessitating dose adjustments .

Key Findings

Aplicaciones Científicas De Investigación

9-beta-D-Arabinofuranosylguanine (araG) is a purine nucleoside analog with several research applications, particularly in the treatment of T-cell malignancies . It functions as an antineoplastic agent and a DNA synthesis inhibitor . Nelarabine, a pro-drug of araG, is used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) .

Scientific Research Applications

-

Treatment of T-Cell Malignancies :

- AraG has demonstrated effectiveness in purging malignant T cells from bone marrow in murine models of T-cell acute lymphoblastic leukemia (ALL) .

- Ex vivo treatment of bone marrow with araG in a murine model resulted in survival rates of >250 to >400 days in 75% of lethally irradiated mice transplanted with syngeneic bone marrow contaminated with 6C3HED tumor cells .

- AraG may be a viable option for T-cell depletion as a strategy to prevent graft-versus-host disease .

- AraG is selectively cytotoxic in T-lymphoblastic malignancies due to the intracellular accumulation of its 5'-triphosphate form (araGTP) . T-acute lymphocytic leukemia cells accumulate significantly higher median levels of araGTP compared to acute myelogenous leukemia or chronic lymphocytic leukemia cells .

-

Nelarabine as a Pro-Drug :

- Nelarabine (506U78) is a soluble pro-drug of araG . It has shown significant antitumor activity in relapsed or refractory T-ALL and T-LBL .

- In a study of 26 patients with T-cell acute lymphoblastic leukemia (T-ALL) and 13 with T-cell lymphoblastic lymphoma (T-LBL), nelarabine achieved a complete remission rate of 31% and an overall response rate of 41% .

- DNA Replication Inhibitor :

- Synthesis of AraG :

Due to the limited scope of the provided search results, comprehensive case studies are not available. However, the following points can be noted:

- Murine Model : In a murine model of T-cell ALL, araG effectively purged bone marrow of malignant T cells without irreversible toxicity to hematopoietic stem cells .

- Clinical Trial with Nelarabine : A clinical trial involving 26 adults with T-cell acute lymphoblastic leukemia (T-ALL) and 13 with T-cell lymphoblastic lymphoma (T-LBL) showed that nelarabine, a pro-drug of ara-G, had a complete remission rate of 31% (95% confidence interval [CI], 17%, 48%) and an overall response rate of 41% (95% CI, 26%, 58%) .

Mecanismo De Acción

AraG ejerce sus efectos imitando la estructura de los nucleósidos naturales, interfiriendo así con la síntesis de ácidos nucleicos en las células. El compuesto es selectivamente tóxico para los linfoblastos T debido a su incorporación en el ADN, lo que lleva a la terminación de la cadena y la apoptosis. Los objetivos moleculares incluyen las ADN polimerasas y otras enzimas involucradas en el metabolismo de los ácidos nucleicos .

Comparación Con Compuestos Similares

Compuestos similares

Nelarabina: Un profármaco de AraG, utilizado en el tratamiento de la leucemia linfoblástica de células T y el linfoma.

Fludarabina: Otro análogo de nucleósido con aplicaciones similares en el tratamiento del cáncer.

Cladribina: Se utiliza en el tratamiento de la leucemia de células pilosas y la esclerosis múltiple.

Singularidad

AraG es único debido a su toxicidad selectiva hacia los linfoblastos T, lo que lo hace particularmente eficaz en el tratamiento de las enfermedades linfoblásticas de células T. Su capacidad para ser radiomarcado con flúor-18 también permite su uso en la imagenología PET, proporcionando un doble papel en las aplicaciones terapéuticas y de diagnóstico .

Actividad Biológica

9-beta-D-Arabinofuranosylguanine (araG) is a nucleoside analogue that has garnered attention for its potential as an antineoplastic and antiviral agent. Its mechanism of action primarily involves the conversion to its active triphosphate form, araGTP, which interferes with DNA synthesis and cellular proliferation. This article explores the biological activity of araG, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Properties

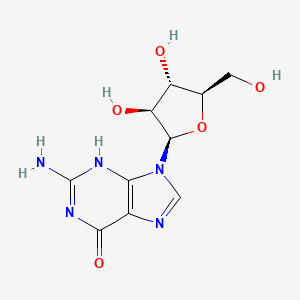

Chemical Structure and Synthesis

AraG is synthesized from guanine and arabinose, resulting in a structure that allows it to mimic natural nucleosides. The compound has been shown to possess significant antitumor activity against various malignancies, particularly T-lymphoblastic leukemias.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅ |

| Molecular Weight | 286.25 g/mol |

| Mechanism of Action | Inhibition of DNA synthesis via araGTP accumulation |

The efficacy of araG is attributed to its phosphorylation to araGTP within cells. This active form competes with dGTP for incorporation into DNA, leading to chain termination during DNA replication. The differential metabolism of araG in various cell types suggests selective cytotoxicity, particularly in T-cell malignancies.

Case Study: T-Cell Acute Lymphoblastic Leukemia (T-ALL)

In a study involving patients with T-ALL, araG was administered and resulted in significantly higher levels of intracellular araGTP in T-lymphoblastic leukemia cells compared to other leukemia types. Specifically, T-ALL cells accumulated 187 pmol of araGTP per 10^7 cells, indicating a preferential uptake and retention of the drug in this malignancy .

Clinical Applications

AraG has been evaluated in clinical settings primarily as a treatment for T-cell malignancies. Its pro-drug form, nelarabine (506U78), has been used in multi-institutional trials demonstrating notable efficacy.

Clinical Trial Outcomes

- Patient Demographics : The trial included 26 patients with T-ALL and 13 with T-cell lymphoblastic lymphoma (T-LBL).

- Response Rates : The overall response rate was 41%, with complete remission observed in 31% of cases.

- Toxicity Profile : The principal adverse effects included grade 3 or 4 neutropenia (37%) and thrombocytopenia (26%), indicating manageable toxicity .

Comparative Efficacy

A comparative analysis of araG against other nucleoside analogues reveals its unique profile:

| Nucleoside Analogue | Disease Target | Complete Remission Rate | Notable Toxicities |

|---|---|---|---|

| AraG | T-ALL | 31% | Neutropenia, Thrombocytopenia |

| Cytarabine | AML | 30% | Nausea, Vomiting |

| Fludarabine | CLL | 50% | Immunosuppression |

Research Findings

Recent studies have highlighted the potential of araG in combination therapies. For instance, combining araG with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy while potentially reducing resistance mechanisms observed with monotherapy.

Propiedades

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019130 | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38819-10-2 | |

| Record name | 9-β-D-Arabinofuranosylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.